KB Src 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

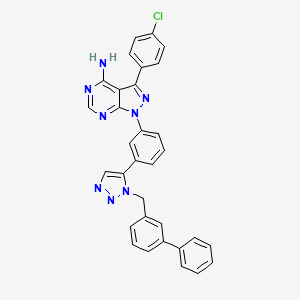

KB SRC 4 est un inhibiteur puissant et sélectif de la kinase c-Src, une tyrosine kinase non réceptrice impliquée dans la régulation de divers processus cellulaires, notamment la prolifération, la différenciation et la survie. Ce composé a montré une activité antitumorale significative en inhibant la croissance des cellules cancéreuses .

Applications De Recherche Scientifique

KB SRC 4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of c-Src kinase in various chemical reactions and pathways.

Biology: Employed in cell biology studies to investigate the effects of c-Src inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving aberrant c-Src activity.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting c-Src kinase

Mécanisme D'action

Target of Action

KB Src 4 is a potent and highly selective inhibitor of c-Src . Src is a family of non-receptor tyrosine kinases that play key roles in cell growth, division, migration, and survival signals . The primary target of this compound is c-Src, but it also shows selectivity among Src family members .

Mode of Action

This compound interacts with c-Src kinase, inhibiting its activity . The inhibition constant (Ki) for c-Src is 44 nM, indicating a strong interaction . . This indicates that this compound specifically targets c-Src without significantly affecting other kinases.

Biochemical Pathways

The Src family of kinases, including c-Src, are involved in multiple signaling pathways that regulate cellular processes such as proliferation, differentiation, survival, migration, and angiogenesis . By inhibiting c-Src, this compound can affect these pathways and their downstream effects.

Pharmacokinetics

It is soluble in dmso up to 20 mm, which may influence its bioavailability .

Result of Action

This compound significantly inhibits cell growth in 4T1 mammary carcinoma tumor cells . This suggests that it may have potential antitumor activity.

Analyse Biochimique

Biochemical Properties

KB Src 4 plays a crucial role in biochemical reactions by selectively inhibiting the activity of c-Src kinase. The compound exhibits high affinity for c-Src, with a dissociation constant (K_d) of 86 nM . This compound does not inhibit c-Abl kinase at concentrations up to 125 μM, demonstrating its selectivity . The compound interacts with various enzymes, proteins, and biomolecules, including other Src family kinases such as Lck, Fgr, Yes, Lyn, Hck, and Fyn, but with significantly lower affinity . These interactions are essential for understanding the compound’s role in modulating cellular signaling pathways.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In 4T1 mammary carcinoma tumor cells, this compound significantly inhibits cell growth . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the Src-mediated signaling pathways, which are critical for cell proliferation, survival, and migration . By inhibiting c-Src kinase activity, this compound disrupts these pathways, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of c-Src kinase, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, which are essential for propagating Src-mediated signaling. This compound’s selective inhibition of c-Src kinase results in the suppression of various cellular processes, including cell proliferation and migration . Additionally, the compound’s ability to inhibit c-Src kinase without affecting c-Abl kinase highlights its specificity and potential therapeutic value .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of c-Src kinase activity, leading to prolonged suppression of cell growth and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Src kinase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including off-target interactions and potential cytotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with c-Src kinase. The compound’s inhibition of c-Src kinase affects metabolic flux and metabolite levels by disrupting Src-mediated signaling pathways . These pathways are essential for regulating cellular metabolism, including glucose uptake, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound influences cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on c-Src kinase . This compound interacts with transporters and binding proteins that facilitate its cellular uptake and localization . These interactions are essential for ensuring the compound’s effective distribution and accumulation at target sites.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with c-Src kinase and other biomolecules. The compound is localized to specific cellular compartments, including the cytoplasm and plasma membrane, where c-Src kinase is active . This compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective inhibition of c-Src kinase activity . This subcellular localization is crucial for understanding the compound’s mechanism of action and its impact on cellular function.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

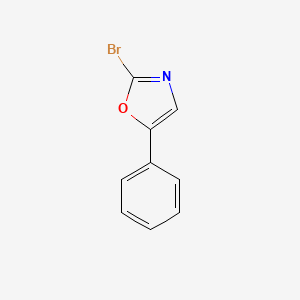

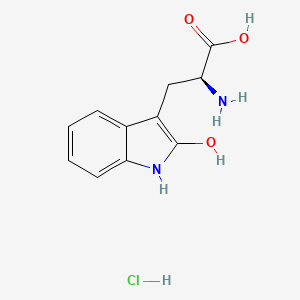

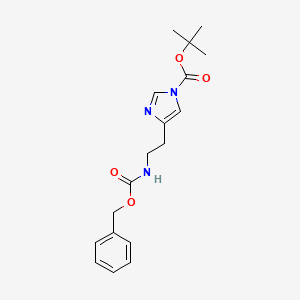

KB SRC 4 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un noyau pyrazolo[3,4-d]pyrimidine. Les étapes clés comprennent :

Formation du noyau pyrazolo[3,4-d]pyrimidine : Ceci implique la réaction de la 4-chlorophénylhydrazine avec l'acétoacétate d'éthyle pour former l'intermédiaire, qui est ensuite cyclisé pour former le noyau pyrazolo[3,4-d]pyrimidine.

Réactions de substitution : Le noyau est ensuite soumis à diverses réactions de substitution pour introduire les groupes fonctionnels souhaités, notamment les groupes 1,1'-biphényl-3-ylméthyle et 1H-1,2,3-triazol-5-yle.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Ceci implique l'utilisation de réactions à haut rendement et de méthodes de purification efficaces pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

KB SRC 4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les halogénures d'aryle sont couramment utilisés dans les réactions de substitution.

Produits majeurs

Les produits majeurs formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et développements ultérieurs .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de la kinase c-Src dans diverses réactions chimiques et voies.

Biologie : Employé dans des études de biologie cellulaire pour étudier les effets de l'inhibition de c-Src sur les processus cellulaires tels que la prolifération, la différenciation et l'apoptose.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement des cancers et d'autres maladies impliquant une activité aberrante de c-Src.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la kinase c-Src

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la kinase c-Src. Le composé se lie au site de liaison à l'ATP de c-Src, empêchant la phosphorylation des cibles en aval. Cette inhibition perturbe diverses voies de signalisation impliquées dans la prolifération cellulaire, la survie et la migration, conduisant à la suppression de la croissance tumorale et de la progression .

Comparaison Avec Des Composés Similaires

Composés similaires

WAY-600 : Un inhibiteur puissant et compétitif de l'ATP de mTOR avec une sélectivité sur PI3Kα et PI3Kγ.

7-Hydroxy-4H-chromén-4-one : Un inhibiteur de la kinase Src avec une puissance modérée.

A 419259 : Un inhibiteur pyrrolo-pyrimidine avec une forte sélectivité envers les kinases de la famille Src.

Repotrectinib : Un inhibiteur puissant d'ALK/ROS1/TRK avec une activité contre la kinase Src

Unicité de KB SRC 4

This compound se distingue par sa forte sélectivité et sa puissance en tant qu'inhibiteur de c-Src. Il présente une activité antitumorale significative et un profil de sélectivité favorable parmi les membres de la famille Src, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIZYQVRKSWIFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23ClN8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile](/img/new.no-structure.jpg)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol](/img/structure/B590454.png)

![(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one](/img/structure/B590460.png)